

Introduction: The Significance of the Constrained Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-benzylazetidine-2-carboxylate
Cat. No.:	B090976

[Get Quote](#)

Methyl 1-benzylazetidine-2-carboxylate is a synthetic organic compound featuring a four-membered azetidine ring. This structure is a non-proteinogenic amino acid analogue of proline, but with a smaller, more constrained four-membered ring instead of proline's five-membered ring.^[1] This structural rigidity is of high value in medicinal chemistry. By incorporating the azetidine moiety into peptide-based therapeutics or other small molecules, chemists can introduce specific conformational constraints. These constraints can lock a molecule into its bioactive conformation, enhancing its binding affinity to biological targets, improving metabolic stability, and fine-tuning its pharmacological profile.^{[2][3]} This guide will illuminate the synthesis and chemical utility of this key intermediate, providing a foundation for its application in innovative drug design.^[2]

Molecular Structure and Physicochemical Properties

The formal IUPAC name for the compound is **methyl 1-benzylazetidine-2-carboxylate**.^[4] Its structure consists of a saturated four-membered heterocycle containing one nitrogen atom (the azetidine), with a methyl ester group at the 2-position and a benzyl group attached to the nitrogen at the 1-position.^[4] The carbon at the 2-position is a chiral center, meaning the molecule can exist as either the (R) or (S) enantiomer.^[4]

The presence of the benzyl group increases the molecule's lipophilicity, while the ester and the tertiary amine provide sites for hydrogen bonding and polar interactions.^[4] These features

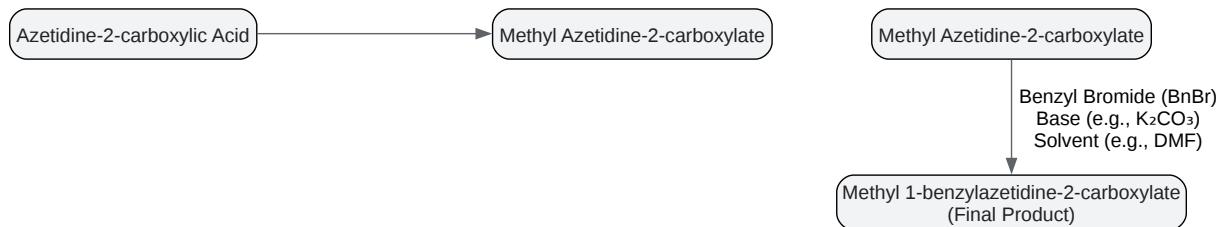

make it a versatile intermediate for synthesizing a wide range of derivative compounds.[\[5\]](#)

Table 1: Physicochemical Properties of **Methyl 1-benzylazetidine-2-carboxylate**

Property	Value	Source(s)
CAS Number	18085-37-5; 117396-78-8	[2] [4] [5] [6]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[2] [4] [6]
Molecular Weight	205.25 g/mol	[2] [4] [6]
Appearance	Yellow liquid	[2] [7]
Boiling Point	~273 - 315 °C	[4] [6]
Density	~1.153 g/cm ³	[6]
Predicted logP	1.8 - 2.2	[4] [6]
Predicted pKa	7.5 - 8.5 (for the protonated azetidine nitrogen)	[4]
Solubility	Low water solubility; soluble in organic solvents like chloroform and ethanol.	[4]
Storage	Store at 0-8°C	[2] [7]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of **Methyl 1-benzylazetidine-2-carboxylate** is a two-step process starting from the commercially available precursor, azetidine-2-carboxylic acid.[\[4\]](#) This pathway involves an initial esterification followed by N-alkylation.

[Click to download full resolution via product page](#)

*Synthetic workflow for **Methyl 1-benzylazetidine-2-carboxylate**.*

Detailed Experimental Protocol

The following protocol is a representative procedure. Researchers should always first consult primary literature and perform appropriate risk assessments.

Step 1: Esterification of Azetidine-2-carboxylic Acid

- **Setup:** To a round-bottom flask equipped with a reflux condenser, add azetidine-2-carboxylic acid (1.0 eq).
- **Reagents:** Add anhydrous methanol (a significant excess, serving as both reagent and solvent).
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) to the stirring mixture.
 - **Causality:** The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

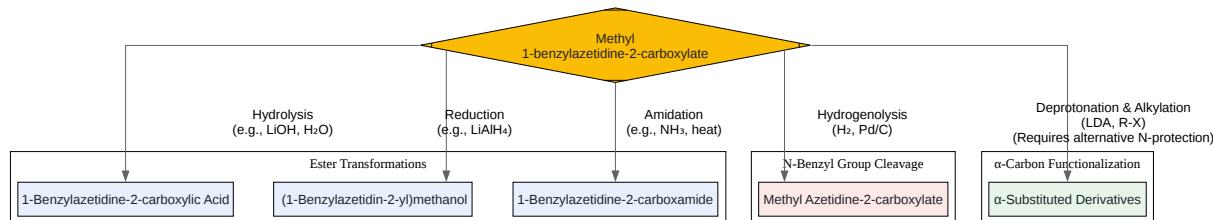
- **Workup:** After cooling to room temperature, neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. The product, methyl azetidine-2-carboxylate, can then be extracted into an organic solvent. The solvent is removed under reduced pressure. The crude product is often sufficiently pure for the next step.

Step 2: N-Benzylation of Methyl Azetidine-2-carboxylate

- **Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude methyl azetidine-2-carboxylate (1.0 eq) from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
- **Base Addition:** Add a mild base, such as potassium carbonate (K_2CO_3) or sodium hydride (NaH) (1.5-2.0 eq).
 - **Causality:** The base deprotonates the secondary amine of the azetidine ring, generating a more potent nucleophile (the azetidide anion) required for the subsequent S_N2 reaction. Potassium carbonate is often preferred for safety and ease of handling over sodium hydride.
- **Alkylation:** Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
- **Reaction:** Allow the reaction to stir at room temperature overnight or with gentle heating to ensure complete conversion. Monitor by TLC.
- **Purification:** Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, **Methyl 1-benzylazetidine-2-carboxylate**, is typically purified by column chromatography on silica gel.[\[4\]](#)

Spectroscopic Characterization

Structural confirmation is paramount. A combination of NMR and IR spectroscopy is used to validate the identity and purity of the synthesized compound.


Table 2: Expected Spectroscopic Data

Technique	Functional Group / Protons	Expected Chemical Shift / Frequency
¹ H NMR	-O-CH ₃ (Ester methyl)	~3.7 ppm (singlet, 3H)
-N-CH ₂ -Ph (Benzyl methylene)	~3.6-4.0 ppm (AB quartet or singlet, 2H)	
Aromatic protons (-C ₆ H ₅)	~7.2-7.4 ppm (multiplet, 5H)	
Azetidine ring protons	~3.0-3.8 ppm (complex multiplets)	
¹³ C NMR	C=O (Ester carbonyl)	~170-175 ppm
Aromatic carbons	~127-140 ppm	
-N-CH ₂ -Ph (Benzyl methylene)	~60 ppm	
-O-CH ₃ (Ester methyl)	~52 ppm	
Azetidine ring carbons	~45-65 ppm	
IR Spec.	C=O stretch (Ester)	~1730-1750 cm ⁻¹ (strong)
C-O stretch (Ester)	~1100-1300 cm ⁻¹	
Aromatic C=C stretch	~1450-1600 cm ⁻¹	
C-H stretch (Aromatic/Aliphatic)	~2850-3100 cm ⁻¹	

Note: Actual chemical shifts can vary based on the solvent and spectrometer frequency. The provided data is for general guidance.[\[8\]](#)[\[9\]](#)

Chemical Reactivity and Synthetic Utility

Methyl 1-benzylazetidine-2-carboxylate is a stable compound but possesses key functional groups that allow for diverse chemical transformations, making it a valuable synthetic intermediate.[\[4\]](#)

[Click to download full resolution via product page](#)

Key reaction pathways for **Methyl 1-benzylazetidine-2-carboxylate**.

- **Ester Group Transformations:** The methyl ester is readily converted into other functional groups. It can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH), reduced to a primary alcohol with strong reducing agents like lithium aluminum hydride (LiAlH₄), or converted to an amide.[4][10]
- **N-Debenzylation:** The benzyl group on the nitrogen can be removed via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon). This deprotection unmasks the secondary amine, allowing for the introduction of other substituents or for use in peptide coupling reactions.
- **α-Carbon Alkylation:** While direct alkylation at the C2 position is challenging, related N-protected azetidine systems (such as N-borane complexes) have been shown to undergo diastereoselective α-alkylation.[3][11] This allows for the synthesis of α-substituted, non-natural amino acid derivatives, which are highly valuable in peptidomimetic design.[3]

Applications in Medicinal Chemistry and Drug Development

The primary utility of **Methyl 1-benzylazetidine-2-carboxylate** lies in its role as a constrained amino acid scaffold.[2][5]

- Peptidomimetics: Replacing proline residues in a peptide sequence with an azetidine-2-carboxylic acid derivative can enforce a specific turn or conformation. This can lead to peptides with higher receptor affinity, increased resistance to enzymatic degradation, and improved cell permeability.[1]
- Scaffold for Novel Therapeutics: The azetidine ring serves as a rigid core for building more complex molecules. Its derivatives are explored in various therapeutic areas, including as enzyme inhibitors and antagonists for neurological disorders.[2][5] The defined three-dimensional arrangement of substituents on the azetidine ring allows for precise structure-activity relationship (SAR) studies.
- Intermediate for Bioactive Molecules: This compound is a key starting material for synthesizing a variety of bioactive molecules and complex natural products.[2] Its functional handles—the ester and the protectable amine—provide orthogonal points for chemical modification.

Conclusion

Methyl 1-benzylazetidine-2-carboxylate is more than a simple heterocyclic compound; it is a powerful tool in the arsenal of the modern medicinal chemist. Its synthesis is well-established, and its structural and chemical properties make it an ideal building block for introducing conformational rigidity into drug candidates. Understanding the causality behind its synthesis and the scope of its reactivity allows researchers to leverage this scaffold to design and create next-generation therapeutics with enhanced potency and specificity.

References

- J&K Scientific. 1-Benzyl-Azetidine-2-carboxylic acid methyl ester | 18085-37-5. Available from: [\[Link\]](#)
- Wikipedia. Azetidine-2-carboxylic acid. Available from: [\[Link\]](#)
- ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. Available from: [\[Link\]](#)

- RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α -alkylation of N-borane complexes. Available from: [\[Link\]](#)
- Scientific.net. Synthesis of L-Azetidine-2-Carboxylic Acid. Available from: [\[Link\]](#)
- Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- ChemSynthesis. methyl 1-benzyl-2-azetidinecarboxylate - 18085-37-5. Available from: [\[Link\]](#)
- ACS Publications. Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Available from: [\[Link\]](#)
- PubChemLite. **Methyl 1-benzylazetidine-2-carboxylate** (C₁₂H₁₅NO₂). Available from: [\[Link\]](#)
- Isotope Science / Alfa Chemistry. **Methyl 1-benzylazetidine-2-carboxylate-d5**. Available from: [\[Link\]](#)
- Taylor & Francis Online. The Synthesis of (\pm)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Available from: [\[Link\]](#)
- ResearchGate. (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. Available from: [\[Link\]](#)
- RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [\[Link\]](#)
- PubMed. Studies on histamine H₂ receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Available from: [\[Link\]](#)
- PMC. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available from: [\[Link\]](#)
- PubMed Central. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. Available from: [\[Link\]](#)

- ResearchGate. Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ -turn promoter | Request PDF. Available from: [\[Link\]](#)
- ResearchGate. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1 H-benzimidazole. Available from: [\[Link\]](#)
- PMC - NIH. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Available from: [\[Link\]](#)
- MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [\[Link\]](#)
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [\[Link\]](#)
- ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available from: [\[Link\]](#)
- PubMed. The Synthesis, NMR Spectroscopy, and X-ray Structure of a New Rhenium N(2)S(2) Chelate Complex. Available from: [\[Link\]](#)
- MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [\[Link\]](#)
- Doc Brown's Chemistry. ^1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [\[Link\]](#)
- MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Methyl 1-benzylazetidine-2-carboxylate (EVT-1174338) | 117396-78-8 [evitachem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. echemi.com [echemi.com]
- 7. Methyl 1-benzylazetidine-2-carboxylate | 18085-37-5 [m.chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α -alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- To cite this document: BenchChem. [Introduction: The Significance of the Constrained Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090976#methyl-1-benzylazetidine-2-carboxylate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com